molecular formula C24H25NO B2604524 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide CAS No. 329779-04-6

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide

Cat. No.: B2604524
CAS No.: 329779-04-6
M. Wt: 343.47
InChI Key: DPLXRRNPJDDDRV-CCEZHUSRSA-N
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Description

3-(4-Isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with an isobutyl group at the para position and a naphthylmethylamine moiety attached via an acrylamide linker.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(naphthalen-1-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-18(2)16-20-12-10-19(11-13-20)14-15-24(26)25-17-22-8-5-7-21-6-3-4-9-23(21)22/h3-15,18H,16-17H2,1-2H3,(H,25,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLXRRNPJDDDRV-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide typically involves the following steps:

    Preparation of 4-isobutylphenylamine: This can be achieved through the reduction of 4-isobutylphenyl nitro compound using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

    Preparation of 1-naphthylmethylamine: This can be synthesized by the reduction of 1-naphthylmethyl nitro compound using similar reduction conditions.

    Formation of the acrylamide: The final step involves the reaction of 4-isobutylphenylamine and 1-naphthylmethylamine with acryloyl chloride in the presence of a base such as triethylamine to form 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and naphthyl groups.

    Reduction: Reduced forms of the acrylamide group.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The isobutylphenyl group in the target compound distinguishes it from other acrylamides. For example:

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Features a chlorophenyl group and a triazole-linked naphthyloxy moiety, enhancing hydrophobicity and π-π stacking interactions .
  • (E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide : Contains a methylbenzyl group and a methoxy-hydroxyphenyl substituent, which improves solubility and antioxidant activity .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents LogP* Solubility (mg/mL) Key Activity
Target compound (hypothetical) 4-Isobutylphenyl, 1-naphthylmethyl ~3.8 ~0.05 (DMSO) Not reported
(E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide 4-Hydroxy-3-methoxyphenyl, methylbenzyl 2.1 1.2 (DMSO) Antioxidant, anti-inflammatory
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Dihydroxy-methoxyphenyl, methoxyethyl 1.9 0.8 (EtOH) Neuroprotective (PC12 cells)

*LogP values estimated using fragment-based methods.

Biological Activity

3-(4-Isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of an isobutylphenyl group and a naphthylmethyl moiety attached to an acrylamide backbone. This unique structure may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of acrylamide derivatives, including 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide. The following table summarizes key findings related to its antitumor activity:

Study Cell Line IC50 (μM) Mechanism
Study 1A5494.17Induction of apoptosis, cell cycle arrest
Study 2H19750.052Inhibition of EGFR L858R/T790M kinase
Study 3MCF-7TBDTBD

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

The biological activity of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide can be attributed to several mechanisms:

  • EGFR Inhibition: The compound has shown significant inhibitory activity against mutated forms of the epidermal growth factor receptor (EGFR), which is commonly implicated in various cancers. In vitro studies demonstrated an IC50 value of 1.7 nM against the EGFR L858R/T790M variant, indicating a strong selectivity compared to wild-type EGFR .
  • Induction of Apoptosis: Various assays, including acridine orange/ethidium bromide staining and cell apoptosis assays, revealed that the compound induces apoptosis in cancer cell lines. This effect is likely mediated through the activation of pro-apoptotic pathways and cell cycle arrest at the G0/G1 phase .
  • Inhibition of Cell Migration: Wound-healing assays indicated that the compound significantly inhibits the migration of cancer cells, which is crucial for metastasis .

Case Study 1: Antitumor Effects in Lung Cancer

In a study focusing on lung cancer cell lines (A549 and H1975), treatment with 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide resulted in significant reductions in cell viability, with IC50 values comparable to established treatments like osimertinib . These findings suggest that this compound could serve as a promising candidate for further development in lung cancer therapies.

Case Study 2: Breast Cancer Efficacy

Another investigation explored the effects of this compound on breast cancer cell lines (MCF-7). While specific IC50 values are still under investigation, preliminary results indicate that it may inhibit proliferation and induce apoptosis, warranting further research into its mechanisms and therapeutic potential.

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